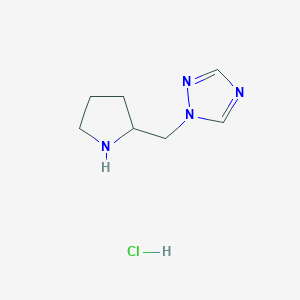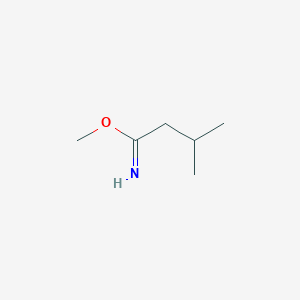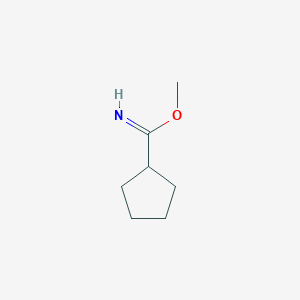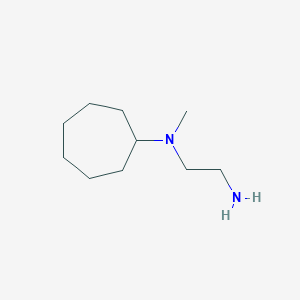![molecular formula C8H11NO B13197265 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13197265.png)
4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-oxaspiro[24]heptane-2-carbonitrile is a chemical compound with the molecular formula C8H11NO It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexane ring, and a nitrile group attached to the second carbon of the oxirane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of 2-chloroacetonitrile with cyclopentanone under basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to further reactions to introduce the methyl group at the fourth position of the oxirane ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms of the nitrile group.
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets and pathways. For example, the nitrile group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise mechanisms involved .
Comparaison Avec Des Composés Similaires
Methyl 1-oxaspiro[2.4]heptane-2-carboxylate: Similar spirocyclic structure but with a carboxylate group instead of a nitrile group.
1-Oxaspiro[2.4]heptane-2-carbonitrile: Lacks the methyl group at the fourth position.
7-[(4-chlorophenyl)methylidene]-4,4-dimethyl-1-oxaspiro[2.4]heptane: Contains a chlorophenyl group and additional methyl groups.
Uniqueness: 4-Methyl-1-oxaspiro[2.4]heptane-2-carbonitrile is unique due to the presence of both a nitrile group and a methyl group on the spirocyclic structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11NO |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
4-methyl-1-oxaspiro[2.4]heptane-2-carbonitrile |
InChI |
InChI=1S/C8H11NO/c1-6-3-2-4-8(6)7(5-9)10-8/h6-7H,2-4H2,1H3 |
Clé InChI |
FHXVHRDINHJVJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC12C(O2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B13197200.png)
![2-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13197212.png)



![2-[3-(Methylamino)propyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13197231.png)





